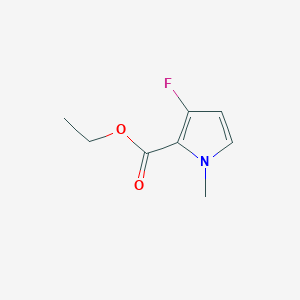
Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with a fluoro group, a methyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3-fluoro-1-methyl-1H-pyrrole-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction proceeds through esterification, where the carboxylic acid group reacts with ethanol to form the ethyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,3-dicarboxylates, while reduction can produce pyrrolidines.
Scientific Research Applications
Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-1H-pyrrole-3-carboxylate
- 4-Methyl-1H-pyrrole-2-carboxylate
- 1-Methyl-1H-pyrrole-2-carboxylate
Uniqueness
Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties compared to similar compounds. The fluoro group can enhance the compound’s stability, reactivity, and binding affinity to biological targets .
Biological Activity
Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on various studies.
This compound can be synthesized through efficient chemical routes that yield high purity and scalability. The synthesis typically involves the reaction of readily available starting materials, leading to good overall yields. One study reported a method that achieved a purity of 99% for the compound, making it suitable for further biological evaluations .
Antiviral Activity
Recent research indicates that this compound exhibits significant antiviral properties, particularly against the Hepatitis B virus (HBV). It has been identified as a key fragment in the development of potent drug candidates for HBV treatment. The compound's mechanism appears to involve inhibition of viral replication pathways, although detailed mechanisms remain under investigation .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, one study reported an IC50 value of less than 10 nM against specific bacterial targets, indicating strong inhibitory effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the pyrrole ring influence biological activity. The presence of the fluorine atom at the 3-position enhances the compound's potency against certain pathogens. Additionally, substituents on the pyrrole ring can significantly alter its pharmacological profile. For instance, compounds with electron-withdrawing groups at specific positions have been associated with increased anti-tuberculosis activity .
Case Study 1: Anti-HBV Activity
In a study focused on antiviral agents against HBV, this compound was evaluated alongside other derivatives. The results indicated that this compound displayed superior efficacy compared to traditional antiviral agents, with a notable reduction in viral load in treated cell cultures .
Case Study 2: Antimicrobial Efficacy
Another significant study assessed the antimicrobial properties of this compound. The compound was tested against various bacterial strains, showing minimal inhibitory concentrations (MICs) in the low microgram per milliliter range. This suggests its potential as a lead candidate for developing new antibiotics .
Table 1: Biological Activity Summary of this compound
Properties
Molecular Formula |
C8H10FNO2 |
|---|---|
Molecular Weight |
171.17 g/mol |
IUPAC Name |
ethyl 3-fluoro-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C8H10FNO2/c1-3-12-8(11)7-6(9)4-5-10(7)2/h4-5H,3H2,1-2H3 |
InChI Key |
IFVWMCYFJGRABA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















